(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone
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Overview
Description
The compound “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone” is a complex organic molecule that contains a 1,3,4-thiadiazole moiety . This moiety is known for its various biological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial properties . Some drugs with a thiadiazole scaffold, such as sulfamethoxazole, acetazolamide, and butazolamide, produce diverse biological actions .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide affords 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives are complex and involve multiple steps . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical and Chemical Properties Analysis
1,3,4-Thiadiazoles have weak basicity due to the extra heteroatom, and this is affected by strong bases. They exhibit ring cleavage in the presence of strong bases and acids, providing stability to the structure .Mechanism of Action
Safety and Hazards
While specific safety and hazard information for “(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(2,4-dimethoxyphenyl)methanone” is not available, it’s important to note that compounds with a 1,3,4-thiadiazole moiety are generally considered to have low toxicity due to the presence of the =N-C-S- moiety and strong aromaticity of the ring .
Future Directions
The future directions for research on 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicine. Given their wide range of therapeutic activities, these compounds could be further developed and optimized for use in treating various diseases .
Properties
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-21-12-3-4-13(14(9-12)22-2)15(20)19-7-5-11(6-8-19)23-16-18-17-10-24-16/h3-4,9-11H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLBSBTUSAJXSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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